![molecular formula C9H16ClNO2 B2728402 Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride CAS No. 2503205-11-4](/img/structure/B2728402.png)
Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a four-membered azetidine ring with a but-3-enyl group and a carboxylate group attached. The exact 3D structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties like solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 3-but-3-enylazetidine-3-carboxylate hydrochloride has drawn attention in medicinal chemistry due to its unique structure. Researchers explore its potential as a scaffold for designing novel drugs. The azetidine ring, present in this compound, is a pharmacophore subunit that can be modified to create molecules with specific biological activities .
Antitumor Agents
The azetidine moiety has been associated with antitumor properties. Scientists investigate derivatives of Methyl 3-but-3-enylazetidine-3-carboxylate hydrochloride for their cytotoxic effects against cancer cells. These compounds may interfere with tumor growth pathways, making them promising candidates for further development .
Pheromone Synthesis
The allyl bromide functionality in Methyl 3-but-3-enylazetidine-3-carboxylate allows for versatile chemical transformations. Researchers have utilized this compound in the synthesis of pheromones. Pheromones play crucial roles in communication among organisms, and their chemical synthesis often involves functionalized allyl bromides like EN300-27148771 .
Heterocyclic Amino Acid Derivatives
The compound’s oxetane ring also opens up possibilities in heterocyclic chemistry. By modifying the oxetane portion, scientists can create diverse heterocyclic amino acid derivatives. These derivatives may find applications in drug design, peptide mimetics, and bioactive molecules .
Cross-Coupling Reactions
Researchers have explored Suzuki–Miyaura cross-coupling reactions using Methyl 3-but-3-enylazetidine-3-carboxylate hydrochloride. This synthetic method allows for the attachment of various substituents to the azetidine ring. By coupling with boronic acids, novel heterocyclic compounds can be synthesized .
Structural Characterization
The structures of these novel heterocyclic compounds have been confirmed through advanced spectroscopic techniques, including 1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR spectroscopy. High-resolution mass spectrometry (HRMS) investigations provide additional insights into their composition and purity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-4-5-9(6-10-7-9)8(11)12-2;/h3,10H,1,4-7H2,2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFZANNOKGCTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNC1)CCC=C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-but-3-enylazetidine-3-carboxylate;hydrochloride |
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